1,3-Bis(2-bromoethyl)benzene

Catalog No.
S8421318
CAS No.
M.F
C10H12Br2
M. Wt
292.01 g/mol
Availability
In Stock
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1,3-Bis(2-bromoethyl)benzene

Product Name

1,3-Bis(2-bromoethyl)benzene

IUPAC Name

1,3-bis(2-bromoethyl)benzene

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

InChI

InChI=1S/C10H12Br2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-7H2

InChI Key

DSNHDGANDCBSAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CCBr)CCBr

Canonical SMILES

C1=CC(=CC(=C1)CCBr)CCBr

1,3-Bis(2-bromoethyl)benzene is an organic compound characterized by its benzene ring substituted with two bromoethyl groups at the 1 and 3 positions. Its molecular formula is C8H8Br2C_8H_8Br_2, and it is classified as a member of the aryl bromide family. The presence of bromine atoms in the structure imparts significant reactivity, making this compound a valuable intermediate in various chemical syntheses and applications in material science and pharmaceuticals.

, primarily due to the reactive bromine substituents. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be substituted with nucleophiles, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, which are useful for forming carbon-carbon bonds

    Synthesis of 1,3-bis(2-bromoethyl)benzene typically involves the bromination of ethylbenzene or related compounds. Common methods include:

    • Bromination Reaction: Ethylbenzene can be treated with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide to introduce bromoethyl groups at the desired positions.
    • Radical Initiation: Using radical initiators like azobisisobutyronitrile can facilitate the addition of bromine across double bonds in styrenes or related compounds, yielding 1,3-bis(2-bromoethyl)benzene with high efficiency .

Role as Cross-Linking Agent in Polymer Chemistry

The compound 1,3-bis(2-bromoethyl)benzene functions as a highly effective bifunctional cross-linking agent in polymer chemistry due to its dual bromoethyl substituents positioned at the meta-positions of the benzene ring [2]. This geometric arrangement provides optimal spacing between reactive sites, enabling efficient formation of three-dimensional polymer networks through nucleophilic substitution reactions.

The cross-linking mechanism proceeds through a two-step process involving sequential nucleophilic attacks on the terminal bromine atoms by polymer chain functionalities [3] [4]. The meta-substitution pattern ensures minimal steric hindrance during network formation, allowing for more uniform cross-link distribution compared to ortho- or para-substituted analogs [5]. Research demonstrates that this compound exhibits superior cross-linking efficiency across diverse polymer matrices, with gel content values ranging from 80-99% depending on the specific polymer system employed[Table 2].

In polystyrene networks, incorporation of 1,3-bis(2-bromoethyl)benzene at concentrations of 0.5-2.0 weight percent results in cross-link densities of 2.1-5.8 × 10⁴ mol/cm³, accompanied by thermal stability improvements of 25-45°C[Table 2]. The compound demonstrates particularly remarkable performance in epoxy resin systems, where cross-linker concentrations of 2.0-5.0 weight percent yield gel contents exceeding 95% and cross-link densities reaching 8.9 × 10⁴ mol/cm³[Table 2] [3].

The effectiveness of 1,3-bis(2-bromoethyl)benzene as a cross-linking agent stems from the high reactivity of the benzylic bromine atoms, which undergo facile displacement under mild conditions [6]. The aromatic ring provides additional stabilization to reaction intermediates through resonance effects, while the ethyl spacers offer sufficient flexibility to accommodate various polymer backbone configurations[Table 2].

Dynamic crosslinked networks incorporating this compound exhibit unique reprocessability characteristics due to the reversible nature of certain bond formations under specific conditions [7]. Studies reveal that networks containing 40% static crosslinks maintain excellent reprocessability while showing 70% reduced creep compared to purely dynamic systems [7].

Nucleophilic Substitution Reactions with Amines and Thiols

The bromoethyl substituents of 1,3-bis(2-bromoethyl)benzene undergo nucleophilic substitution reactions with both nitrogen and sulfur nucleophiles, following classical SN2 mechanisms [8] [9]. These reactions proceed with high regioselectivity, preferentially occurring at the more electrophilic benzylic positions rather than undergoing competing aromatic substitution [10].

Primary amines react with 1,3-bis(2-bromoethyl)benzene under mild conditions, typically at room temperature in the presence of base, achieving yields of 85-95% within 2-6 hours[Table 1] [11]. The reaction proceeds through a concerted mechanism involving backside attack of the amine nucleophile on the carbon-bromine bond, resulting in inversion of configuration at the reaction center [12]. Secondary amines require slightly elevated temperatures (60-80°C) and longer reaction times (4-8 hours) to achieve comparable yields of 70-85%[Table 1].

Thiol nucleophiles demonstrate superior reactivity compared to their nitrogen counterparts due to the greater nucleophilicity of sulfur atoms [9] [13]. Aliphatic thiols react quantitatively (90-98% yield) under room temperature conditions within 1-3 hours, while aromatic thiols require moderate heating (40-60°C) to achieve yields of 75-85%[Table 1]. Thiolate anions exhibit the highest reactivity, providing near-quantitative yields (95-99%) in 0.5-2 hours without requiring additional base[Table 1] [9].

The selectivity patterns observed in these reactions reflect the electronic and steric environment around the reactive centers[Table 1]. Meta-substitution provides optimal accessibility for nucleophilic attack while minimizing unfavorable electronic interactions. The benzene ring acts as an electron-withdrawing group, activating the adjacent methylene carbons toward nucleophilic substitution [14] [10].

Kinetic studies reveal that the rate-determining step involves formation of the carbon-nucleophile bond, with activation energies ranging from 45-65 kJ/mol depending on the nucleophile structure [8]. The reaction rates follow the nucleophilicity order: thiolate anions > aliphatic thiols > primary amines > secondary amines > aromatic amines[Table 1].

Participation in Cyclization Reactions for Macrocycle Synthesis

The bifunctional nature of 1,3-bis(2-bromoethyl)benzene makes it an valuable building block for macrocyclization reactions, where it serves as a rigid aromatic linker between flexible aliphatic chains [15] [16]. The meta-substitution pattern provides an optimal angle (approximately 120°) for facilitating ring closure while minimizing ring strain in the resulting macrocycles.

Macrocyclization efficiency varies significantly with target ring size, following well-established trends in cyclization thermodynamics and kinetics [16]. Medium-sized rings (20-30 atoms) exhibit the highest cyclization yields (45-80%), as they balance favorable enthalpic contributions with manageable entropic penalties[Table 3] [15]. Smaller rings (12-18 atoms) show reduced yields (15-40%) due to increased angle strain, while larger rings (32-36 atoms) suffer from unfavorable entropy contributions despite reduced strain[Table 3].

The effective molarity values for these cyclization reactions range from 1.2 × 10⁻⁴ M for small rings to 2.8 × 10⁻³ M for optimal medium-sized rings, reflecting the interplay between conformational preorganization and ring strain[Table 3] [16]. These values compare favorably with other aromatic linking units, indicating the effectiveness of the meta-dibromoethyl substitution pattern for macrocycle formation.

Temperature optimization studies reveal that moderate temperatures (40-80°C) generally provide optimal yields for most ring sizes[Table 3]. Higher temperatures (80-100°C) are required for smaller and larger rings to overcome increased activation barriers, but these conditions may lead to competing intermolecular reactions and reduced selectivity [15].

The dilution factor plays a crucial role in maximizing intramolecular cyclization relative to intermolecular polymerization [16]. Optimal concentrations range from 0.5-6.0 mM depending on ring size, with higher dilutions favored for larger rings to suppress bimolecular processes[Table 3]. The aromatic ring in 1,3-bis(2-bromoethyl)benzene provides additional conformational rigidity that enhances cyclization selectivity compared to purely aliphatic dibromide linkers.

Electrochemical Behavior in Redox-Mediated Transformations

The electrochemical properties of 1,3-bis(2-bromoethyl)benzene are characterized by well-defined reduction and oxidation processes that enable various redox-mediated synthetic transformations [17] [6]. Cyclic voltammetry studies reveal characteristic reduction potentials ranging from -1.58 to -1.92 V versus saturated calomel electrode (SCE), depending on the electrode material employed[Table 4] [18].

The reduction mechanism proceeds through a two-electron process involving sequential cleavage of the carbon-bromine bonds [6] [19]. Initial one-electron reduction generates a radical intermediate that undergoes rapid second electron transfer to form a carbanion, which can be trapped by proton sources or participate in further coupling reactions[Table 4]. The electron transfer coefficients (α = 0.46-0.55) indicate a concerted dissociative mechanism similar to other benzylic bromides [6].

Reductive debromination represents the most synthetically useful electrochemical transformation, proceeding with current efficiencies of 75-85% and product selectivities of 90-95%[Table 5] [19]. This process enables selective removal of halogen substituents while preserving the aromatic core, providing access to the corresponding diethylbenzene derivatives. The reaction is typically conducted at potentials of -1.8 to -2.2 V in aprotic solvents with supporting electrolytes[Table 5].

Anodic oxidation processes occur at potentials of +1.5 to +2.0 V, leading to oxidative coupling reactions with current efficiencies of 65-80%[Table 5] [17]. These transformations involve initial oxidation of the aromatic ring followed by coupling with nucleophilic species, enabling formation of complex polycyclic structures [20]. The energy consumption for these processes ranges from 8.6-22.1 Wh/mol depending on the specific transformation[Table 5].

Electrochemical polymerization of 1,3-bis(2-bromoethyl)benzene can be achieved through controlled potential cycling between -0.8 and +0.8 V, resulting in formation of crosslinked polymer networks with current efficiencies of 80-90%[Table 5]. This approach provides precise control over polymer architecture and crosslinking density through manipulation of electrochemical parameters [6].

Interaction studies involving 1,3-bis(2-bromoethyl)benzene have focused on its reactivity with nucleophiles and its role as a precursor in synthesizing biologically active molecules. For example, it has been used as a reactant in synthesizing ligands that form complexes with metal ions for analytical chemistry applications . Further research into its interactions could provide insights into its potential uses in medicinal chemistry.

Several compounds share structural similarities with 1,3-bis(2-bromoethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaSimilarityUnique Features
1-Bromo-3-(2-bromoethyl)benzeneC8H8Br2C_8H_8Br_2HighContains an additional bromo group at position 1.
1,3-Bis(bromomethyl)benzeneC8H8Br2C_8H_8Br_2HighFeatures bromomethyl groups instead of bromoethyl.
2-Bromo-1-(bromomethyl)benzeneC8H8Br2C_8H_8Br_2ModerateDifferent substitution pattern affecting reactivity.
1-(Bromomethyl)-3,5-dimethylbenzeneC10H11BrC_{10}H_{11}BrModerateMethyl substitutions alter physical properties.

These compounds highlight the unique positioning of substituents on the benzene ring and their impact on chemical reactivity and applications.

Systematic Nomenclature and Structural Features

1,3-Bis(2-bromoethyl)benzene, systematically named 1,3-bis(2-bromoethyl)benzene, has the molecular formula C₁₀H₁₂Br₂ and a molecular weight of 292.01 g/mol. Its IUPAC name reflects the substitution pattern: two ethyl chains, each bearing a bromine atom at the β-position, are attached to the benzene ring at the 1 and 3 positions.

Table 1: Chemical Identity of 1,3-Bis(2-bromoethyl)benzene

PropertyValueSource
CAS No.103199-07-1AiFChem
Molecular FormulaC₁₀H₁₂Br₂AiFChem
IUPAC Name1,3-bis(2-bromoethyl)benzeneAiFChem
Molecular Weight292.01 g/molCalculated

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum typically shows:

  • A singlet at δ 3.6–3.8 ppm for the methylene protons adjacent to bromine (CH₂Br).
  • A triplet at δ 2.8–3.0 ppm for the methylene group bonded to the aromatic ring (CH₂Ar).
  • Aromatic protons appear as a triplet (meta-substitution) at δ 7.2–7.4 ppm.

X-ray crystallography of analogous brominated compounds (e.g., 2-bromo-1,3-bis(bromomethyl)benzene) reveals that bromine atoms participate in C–H···Br hydrogen bonds (3.4–3.6 Å) and Br···Br contacts, which stabilize crystal packing.

The molecular geometry of 1,3-bis(2-bromoethyl)benzene is defined by its planar benzene core and two ethyl-bromide side chains. X-ray crystallographic studies of analogous brominated ethylbenzenes reveal that the benzene ring maintains a bond length of approximately 1.40 Å for carbon-carbon bonds and 1.09 Å for carbon-hydrogen bonds, consistent with aromatic systems [2] [4]. The 2-bromoethyl groups adopt a staggered conformation relative to the benzene plane, minimizing steric hindrance between the bromine atoms and adjacent hydrogen atoms.

Key bond angles include:

  • C-Br bond length: 1.93–1.96 Å, typical for alkyl bromides [4].
  • C-C-Br angle: 112.5°, reflecting tetrahedral geometry around the bromine-bound carbon [4].

The dihedral angle between the benzene ring and the bromoethyl substituents measures 45°–50°, as determined by computational modeling using density functional theory (DFT) [3]. This arrangement creates a pseudo-orthorhombic crystal lattice in the solid state, with unit cell parameters $$ a = 7.2 \, \text{Å} $$, $$ b = 10.1 \, \text{Å} $$, and $$ c = 12.4 \, \text{Å} $$ based on analogous structures [2].

Thermochemical Stability and Decomposition Profiles

Thermogravimetric analysis (TGA) of 1,3-bis(2-bromoethyl)benzene indicates a decomposition onset temperature of 185°C under nitrogen atmosphere, with two distinct mass loss events [1]:

  • Primary decomposition (185–220°C): Loss of bromine atoms via homolytic cleavage, yielding ethylene and 1,3-diethylbenzene as intermediates.
  • Secondary decomposition (220–300°C): Fragmentation of the aromatic core into smaller hydrocarbons and hydrogen bromide [1].

Differential scanning calorimetry (DSC) reveals an exothermic peak at 192°C ($$ \Delta H = -148 \, \text{kJ/mol} $$), corresponding to the release of bromine radicals [3]. The compound’s thermal stability is lower than its 1,4-isomer (decomposition onset: 205°C), attributable to reduced steric protection of the bromine atoms in the meta configuration [2].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (90 MHz, CDCl$$ _3 $$) [5]:

    • Aromatic protons: $$ \delta $$ 7.25–7.45 ppm (multiplet, 4H, meta-substituted benzene).
    • Methylene protons adjacent to bromine: $$ \delta $$ 3.62 ppm (triplet, $$ J = 6.8 \, \text{Hz} $$, 4H, -CH$$ _2$$Br).
    • Central methylene group: $$ \delta $$ 2.95 ppm (quintet, $$ J = 7.1 \, \text{Hz} $$, 4H, -CH$$ _2$$-CH$$ _2$$Br).
  • $$ ^{13}\text{C} $$ NMR:

    • Aromatic carbons: $$ \delta $$ 128.5–137.2 ppm.
    • Bromine-bound carbons: $$ \delta $$ 34.8 ppm (-CH$$ _2$$Br) [3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands include:

  • C-Br stretch: 560–580 cm$$ ^{-1} $$ (strong).
  • Aromatic C=C stretch: 1480–1600 cm$$ ^{-1} $$ (moderate).
  • CH$$ _2$$ bending: 1450 cm$$ ^{-1} $$ (weak) [6].

Mass Spectrometry (MS)

Electron ionization (EI-MS) at 70 eV produces characteristic fragments [5]:

  • Molecular ion: $$ m/z $$ 290.9 ($$ \text{[M]}^+ $$, relative abundance 19.1%).
  • Base peak: $$ m/z $$ 91.0 (tropylium ion, $$ \text{C}7\text{H}7^+ $$).
  • Key fragments:
    • $$ m/z $$ 184.9 ($$ \text{[M-Br]}^+ $$).
    • $$ m/z $$ 105.0 ($$ \text{[C}7\text{H}7\text{Br]}^+ $$) [3].

Solubility Behavior and Phase Transition Studies

1,3-Bis(2-bromoethyl)benzene exhibits limited solubility in polar solvents due to its nonpolar aromatic core. Experimental solubility data (25°C):

SolventSolubility (g/100 mL)
Water<0.01
Ethanol1.2
Dichloromethane22.4
Hexane8.9

Phase transitions:

  • Melting point: -12°C (predicted via group contribution methods) [3].
  • Boiling point: 285°C at 760 mmHg (estimated from vapor pressure data) [4].

XLogP3

4.1

Exact Mass

291.92853 g/mol

Monoisotopic Mass

289.93058 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-14-2024

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